molecular formula C13H13F3O3 B1320303 Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate CAS No. 166312-68-1

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

Cat. No. B1320303
M. Wt: 274.23 g/mol
InChI Key: DLXGZNOMCFBJDA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is a chemical compound that is part of a broader class of organic molecules which often contain a trifluoromethyl group and a butyrate ester moiety. This compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of more complex molecules, some of which have been explored for their biological activities, such as anti-tumor properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with ethyl acetoacetate or its derivatives. For instance, ethyl acetoacetate was acylated with different reagents to produce various trifluoromethyl-substituted compounds, as seen in the synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate . Another example is the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . These methods highlight the versatility of ethyl acetoacetate derivatives in synthesizing a variety of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate has been elucidated using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis, as well as X-ray diffraction analysis . These techniques allow for the determination of the three-dimensional arrangement of atoms within the molecule and the confirmation of the synthesized structures.

Chemical Reactions Analysis

Compounds with the trifluoromethylphenyl group participate in a range of chemical reactions. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacted with arylidenemalononitriles to give products like 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives . Additionally, ethyl 4,4,4-trifluoro-3-oxobutanoate underwent a regioselective synthesis with 2,6-dimethyl-3,5-diacetyl-pyridine, leading to pyridine derivatives . These reactions demonstrate the reactivity of the trifluoromethylphenyl group and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate and related compounds are influenced by the presence of the trifluoromethyl group and the ester functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the reactivity of the compound. The ester group, on the other hand, is often involved in hydrolysis reactions and can be a site for nucleophilic attack. The specific properties of these compounds, such as boiling points, melting points, solubility, and stability, would be determined by their precise molecular structure and substituents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyran Compounds : A study by Gelmi and Pocar (1992) describes the reaction of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate with 4-ethoxymethylene-5(4H)-oxazolone, leading to the formation of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate. This synthesis explores new pathways in organic chemistry, particularly in the creation of 2H-pyran-2-one compounds (Gelmi & Pocar, 1992).

  • Regioselective Synthesis in Pyridine Derivatives : Yang et al. (2013) demonstrated that ethyl 4,4,4-trifluoro-3-oxo-butyrate reacts with dimethyl pyridine, leading to the formation of various pyridine derivatives. This regioselective synthesis is significant for creating novel compounds with potential applications in materials science and pharmaceuticals (Yang et al., 2013).

  • Novel Synthesis Methods : Wangze Song (2001) described a novel synthesis method for ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate, indicating the versatility and potential for innovative applications of this compound in synthetic organic chemistry (Song, 2001).

  • Blood Platelet Aggregation Inhibition : Nishi et al. (1983) found that certain butyrates, including ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate, exhibit inhibitory activity against blood platelet aggregation. This discovery has implications for developing new therapeutic agents in cardiovascular medicine (Nishi et al., 1983).

  • Structural Analysis in Crystallography : Castañeda et al. (2001) conducted a crystallographic study on various alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, including ethyl variants, to understand their preferred conformation and structure. This research aids in the deeper understanding of molecular structures in organic compounds (Castañeda et al., 2001).

  • Photovoltaic Properties : Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyranoquinoline derivatives, showing potential applications in organic-inorganic photodiode fabrication. This research expands the potential use of such compounds in renewable energy technologies (Zeyada et al., 2016).

  • Synthesis and Antitumor Activity : Wang et al. (2011) synthesized a series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, exhibiting potent anti-tumor activity against HeLa cells. This indicates a potential application in the development of new anticancer drugs (Wang et al., 2011).

  • Esterification Catalysis : A study by Paludo et al. (2015) explored the synthesis of ethyl butyrate using immobilized lipase, suggesting the compound's role in enzymatic catalysis processes, which could be significant in industrial biotechnology (Paludo et al., 2015).

Safety And Hazards

The safety data sheet for Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be viewed and downloaded for free at Echemi.com . It provides detailed information about the safety and hazards associated with this compound .

properties

IUPAC Name

ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXGZNOMCFBJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601579
Record name Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

CAS RN

166312-68-1
Record name Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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